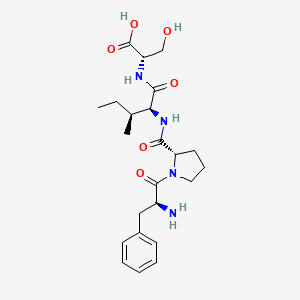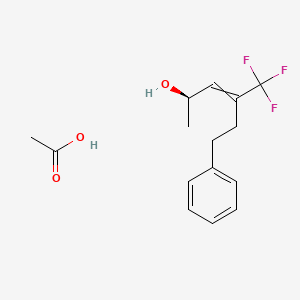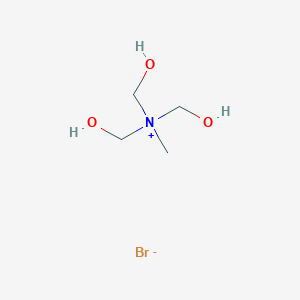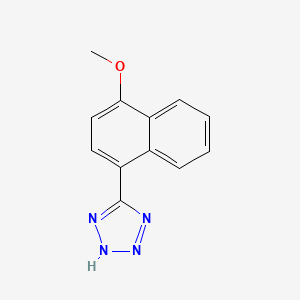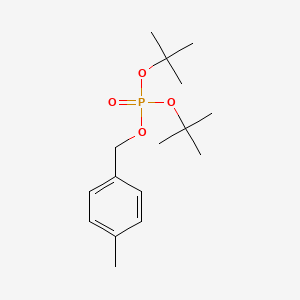![molecular formula C24H60Si5 B12525934 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) CAS No. 870162-26-8](/img/structure/B12525934.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) is a chemical compound known for its unique structure and properties It is a silicon-based compound with four trimethylsilane groups attached to a central silanetetrayltetra(propane-3,1-diyl) core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) typically involves the reaction of a silanetetrayltetra(propane-3,1-diyl) precursor with trimethylsilane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetetrayltetra(propane-3,1-diyl) derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silanetetrayltetra(propane-3,1-diyl) derivatives with different functional groups, which can be used in further chemical transformations or applications.
Applications De Recherche Scientifique
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The trimethylsilane groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane): A similar compound with dimethylsilane groups instead of trimethylsilane groups.
(1,3-Dithian-2-yl)trimethylsilane: Another silicon-containing compound with different functional groups and properties.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of four trimethylsilane groups attached to a central silanetetrayltetra(propane-3,1-diyl) core gives it unique properties that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
870162-26-8 |
|---|---|
Formule moléculaire |
C24H60Si5 |
Poids moléculaire |
489.2 g/mol |
Nom IUPAC |
tetrakis(3-trimethylsilylpropyl)silane |
InChI |
InChI=1S/C24H60Si5/c1-25(2,3)17-13-21-29(22-14-18-26(4,5)6,23-15-19-27(7,8)9)24-16-20-28(10,11)12/h13-24H2,1-12H3 |
Clé InChI |
PBRGVMKPLZFWMP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


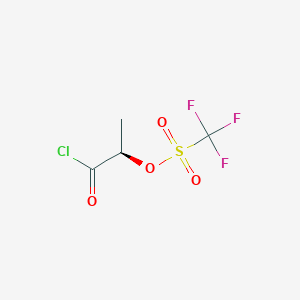
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
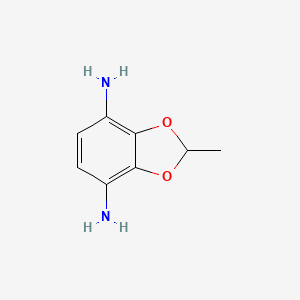
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
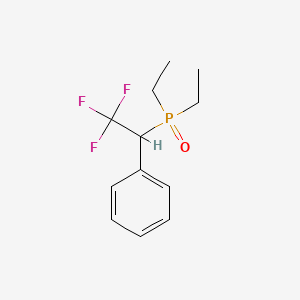
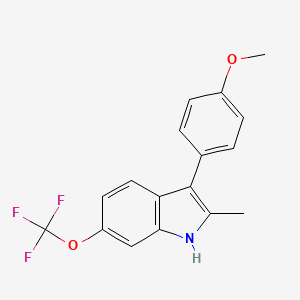
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
